3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde

Physicochemical profiling Positional isomer differentiation Solid-state characterization

Researchers requiring a heterocyclic building block that balances orthogonal reactivity with process-scale purification often face costly chromatography steps. 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (CAS 952182-70-6) resolves this bottleneck through its crystalline solid form (MP 86-88 °C), enabling recrystallization-based purification rather than column chromatography. - Orthogonal handles: 5-bromopyrimidine for Suzuki-Miyaura coupling; benzaldehyde for reductive amination or hydrazone formation. - Crystallinity advantage: Defined melting point (86-88 °C) supports automated solid-dispensing and straightforward scale-up from mg to kg. - Fragment-like physicochemical profile: MW 279 Da, LogP 2.29; bromine atom serves as an anomalous scatterer for X-ray crystallography.

Molecular Formula C11H7BrN2O2
Molecular Weight 279.09 g/mol
CAS No. 952182-70-6
Cat. No. B1290980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde
CAS952182-70-6
Molecular FormulaC11H7BrN2O2
Molecular Weight279.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)C=O
InChIInChI=1S/C11H7BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-2-8(4-10)7-15/h1-7H
InChIKeyQSWXBGNAPDVBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde: Identity and Core Characteristics


3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde (CAS 952182-70-6) is a brominated heterocyclic building block composed of a benzaldehyde core linked via an ether bridge to a 5-bromo-2-pyrimidinyl moiety, with molecular formula C11H7BrN2O2 and molecular weight 279.09 g/mol [1]. The compound is supplied as a crystalline solid with a reported melting point of 86–88 °C and is typically available at purities of ≥95% to 98% from multiple vendors . It serves primarily as a synthetic intermediate, wherein the aldehyde group and the aryl bromide on the pyrimidine ring offer two orthogonal reactive handles for sequential diversification .

Workflow Synthetic intermediate with two orthogonal reactive handles
Selection Logic Pre-installed aryl bromide enables direct Pd-catalyzed cross-coupling Saves one halogenation step vs non-brominated analogs
Use Context Scaffold diversification for kinase inhibitor and fragment-based libraries Patent-validated motif in macitentan synthesis

3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde: Why It Cannot Be Replaced


Substituting 3-[(5-bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde with a positional isomer, a de‑halogenated analog, or a different carbonyl derivative introduces measurable changes in physicochemical properties, synthetic utility, and downstream reaction compatibility. The 3‑ versus 4‑substitution pattern on the benzaldehyde ring alters lipophilicity (Δ LogP ≈ 0.55) and solid‑state handling characteristics, while omission of the 5‑bromo substituent eliminates the capacity for palladium‑catalyzed cross‑coupling at the pyrimidine ring . These differences are not cosmetic; they directly affect synthetic route design, purification strategy, and the scope of accessible final compounds [1].

Risk 1
Target
3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde
Substitute
4-Isomer (CAS 952182-73-9) or de-halogenated analog
Positional isomerism alters LogP by ~0.55 and may shift the compound from a crystalline solid to an oil, complicating solid-dispensing workflows and purification strategy.
Risk 2
Target
5-Bromo-2-pyrimidinyl building block
Substitute
Non-halogenated 3-(pyrimidin-2-yloxy)benzaldehyde
Omission of the bromine handle eliminates Pd-catalyzed cross-coupling capability at the pyrimidine ring, adding an estimated one synthetic step for in-house halogenation.
Risk 3
Target
Aromatic aldehyde reactive handle
Substitute
Nitrile analog (CAS 1411018-58-0)
The nitrile group directs synthesis toward amide/aminomethyl derivatives; it does not support reductive amination or hydrazone library protocols that rely on the aldehyde function.

3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde: Comparative Evidence vs. Analogs


Meta vs. Para Isomer: Lipophilicity and Crystallinity

The meta-substituted target compound (CAS 952182-70-6) exhibits a predicted LogP of 2.29 and a measured melting point of 86–88 °C, indicating it is a crystalline solid at ambient temperature. In contrast, the para-substituted regioisomer 4-[(5-bromo-2-pyrimidinyl)oxy]benzaldehyde (CAS 952182-73-9) has a predicted LogP of 2.84 and lacks a published melting point, suggesting it may be a low-melting solid or oil . The LogP difference of 0.55 log units translates to an approximately 3.5-fold difference in calculated octanol/water partition coefficient, which directly impacts reversed-phase chromatographic retention and formulation partitioning .

Meta vs. Para Isomer
Head-to-head
Target: LogP 2.29; MP 86–88 °C (crystalline).
4-Isomer: LogP 2.84; MP not reported (possibly oil).
Δ LogP = 0.55 (~3.5× partition difference).
Defined crystallinity supports recrystallization-based purification and batch consistency.
Predicted LogP; experimental MP from vendor specification.
Physicochemical profiling Positional isomer differentiation Solid-state characterization

Cross-Coupling Potential: Halogenated vs. Non-Halogenated

The target compound bears a bromine atom at the 5-position of the pyrimidine ring, which serves as a competent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Heck, Negishi, Buchwald–Hartwig). The non-brominated analog 3-(pyrimidin-2-yloxy)benzaldehyde (CAS 263349-26-4) lacks this reactive handle entirely. While direct kinetic data for oxidative addition of this specific substrate are not published, the bond dissociation energy of the C–Br bond (approximately 285 kJ/mol) is well-established to be compatible with standard Pd(0)/Pd(II) catalytic cycles under mild conditions (80–110 °C) . This functional handle saves a minimum of one additional synthetic step (electrophilic bromination or directed ortho-metalation/halogenation) compared to the non-halogenated scaffold [1].

Cross-Coupling Potential
Class-level
C–Br BDE ≈ 285 kJ/mol enables Pd-catalyzed coupling.
At least one synthetic step saved vs non-halogenated analog.
Pre-installed bromine is the primary procurement driver for late-stage diversification.
Class-level inference based on aryl bromide cross-coupling chemistry.
Cross-coupling chemistry Suzuki coupling Building block diversification

Aldehyde vs. Nitrile: Divergent Reactivity

The aldehyde group of the target compound enables a distinct set of transformations—reductive amination, Schiff base/hydrazone formation, Wittig olefination, Grignard addition, and oxidation to the carboxylic acid—that are not accessible from the nitrile analog 3-[(5-bromopyrimidin-2-yl)oxy]benzonitrile (CAS 1411018-58-0). Conversely, the nitrile analog can undergo hydrolysis to the amide or acid, or reduction to the aminomethyl derivative. In fragment-based drug discovery libraries, the aldehyde functionality provides a complementary reactivity vector: the formyl proton is a sensitive ¹H NMR reporter (δ ~9.8–10.0 ppm in CDCl₃) useful for monitoring reaction progress, and the carbonyl carbon (δ ~191 ppm in ¹³C NMR) provides a clear spectroscopic handle . The molecular weight difference (279.09 vs 276.09 g/mol) is small, but the functional group dictates completely divergent synthetic pathways .

Aldehyde vs. Nitrile
Class-level
Aldehyde: ¹H NMR δ ~9.8–10.0, ¹³C NMR δ ~191.
Nitrile: complementary reactivity; reduction to amine, hydrolysis to acid/amide.
Aldehyde is preferred when reductive amination or carbonyl condensation is the primary diversification strategy.
Functional group class-level comparison; NMR shifts are class-typical.
Functional group interconversion Aldehyde reactivity Parallel synthesis

Vendor Pricing and Purity Benchmarking

The target compound is available from at least two established vendors with transparent pricing: Matrix Scientific offers >95% purity at $570/500mg, $720/1g, and $1,653/5g (effective $1,140/g at the 500mg scale; $330.6/g at the 5g scale), while Santa Cruz Biotechnology offers $492/500mg and $670/1g ($984/g and $670/g respectively) . The non-brominated analog 3-(pyrimidin-2-yloxy)benzaldehyde (97% purity) is available from Fluorochem at £144/1g and £427/5g (approximately $182/g and $108/g at current exchange rates) . The 4-positional isomer (CAS 952182-73-9) is listed at 98% purity on Leyan and 95% on AKSci, but explicit pricing is not publicly posted, reducing procurement transparency . The price premium for the brominated target compound (~3–6× over the non-halogenated analog at comparable scales) is attributable to the additional synthetic step of bromination and the strategic value of the cross-coupling handle.

Vendor Pricing Benchmarking
Supporting evidence
Target: ~$331–$1,140/g at 0.5–5 g scale (>95%).
Non-brominated analog: ~$108–$182/g (97%).
4-Isomer pricing not publicly listed.
Transparent multi-vendor pricing enables competitive procurement; cost premium reflects the value of the pre-installed bromine handle.
Pricing data as of 2025–2026 vendor catalogs.
Procurement benchmarking Cost analysis Vendor comparison

Patent-Validated Scaffold: Macitentan Synthesis

The 5-bromo-2-pyrimidinyloxy substructure is explicitly featured in the final assembly step of macitentan (Opsumit®), an FDA-approved endothelin receptor antagonist for pulmonary arterial hypertension. In the industrial process described in US Patent US20160318879A1, 5-bromo-2-chloropyrimidine is coupled to a hydroxyethoxy intermediate to construct the core ether linkage of the drug substance, achieving an 88% isolated yield [1]. The 5-bromo substituent is retained in the final API, demonstrating that this halogen is not merely a synthetic auxiliary but a structural determinant of pharmacological activity [2]. This patent-validated precedent distinguishes the 5-bromo-2-pyrimidinyloxy benzaldehyde scaffold from non-halogenated or differently halogenated pyrimidine building blocks, for which no comparable regulatory-approved drug synthesis pathway has been published.

Patent-Validated Scaffold
Supporting evidence
5-Bromo-2-pyrimidinyloxy motif used directly in macitentan (Opsumit®) synthesis; 88% isolated coupling yield reported.
Demonstrated industrial-synthesis precedent reduces scaffold risk for lead-optimization programs.
Source: US Patent US20160318879A1; J. Med. Chem. (2012), 55, 7849–7861.
Patent analysis Macitentan intermediates Pharmaceutical process chemistry

3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde: Key Applications


Kinase Inhibitor Library Synthesis

The target compound provides two orthogonal reactive sites: the 5-bromopyrimidine for Suzuki–Miyaura coupling and the benzaldehyde for reductive amination or hydrazone formation. This enables a two-step library synthesis protocol: first, Pd-catalyzed installation of diverse aryl/heteroaryl groups at the pyrimidine 5-position, followed by condensation of the aldehyde with amine or hydrazine building blocks. The patent-validated 5-bromo-2-pyrimidinyloxy scaffold, already embedded in the macitentan structure, directs library design toward kinase-hinge-binding chemotypes . The crystalline nature of the starting material (MP 86–88°C) facilitates accurate weighing and automated solid-dispensing workflows .

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 279 Da, a predicted LogP of 2.29, and 2 hydrogen-bond acceptors (pyrimidine N and ether O), this compound sits within fragment-like physicochemical space. The aldehyde ¹H NMR signal provides a quantitative readout for assessing compound integrity and solubility in aqueous buffer. Compared to the 4-isomer (LogP 2.84), the 3-isomer's modestly lower lipophilicity may offer improved aqueous solubility for biochemical screening at concentrations up to 100 µM . The bromine atom also serves as an anomalous scatterer for X-ray crystallography, facilitating unambiguous electron-density assignment in protein–ligand co-crystal structures.

Agrochemical Intermediate Development

The 2-pyrimidinyloxy benzaldehyde motif has been described in patent literature as a precursor to herbicidal (2-pyrimidinyloxy)benzaldehyde hydrazone derivatives [1]. The 5-bromo substituent provides a handle for introducing additional hydrophobic or electron-withdrawing groups, enabling fine-tuning of log P for optimal cuticular penetration in agrochemical formulations. The target compound's predicted vapor pressure of <0.01 mmHg at 25°C and boiling point of 434.5°C indicate low volatility suitable for formulation stability studies .

Process Chemistry: Recrystallization-Based Purification

The defined melting point of 86–88°C and crystalline solid state distinguish this compound from the 4-isomer, which lacks a published melting point and may require column chromatography for purification . For process chemistry groups scaling up from milligram to kilogram quantities, the ability to purify by recrystallization rather than chromatography represents a significant cost and time advantage. The two competitive vendor sources (Matrix Scientific, Santa Cruz Biotechnology) offer >95% purity material suitable as a reference standard for HPLC method development .

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Orthogonal reactive handles for sequential diversification
Pd-catalyzed cross-coupling scope and aldehyde condensation efficiency
Fragment-Based Drug Discovery
Fragment-like physicochemical profile (MW 279, LogP 2.29)
Aqueous solubility screening and X-ray anomalous scattering utility
Agrochemical Intermediate Development
Hydrazone-derivative patent precedent for herbicidal activity
LogP tuning and cuticular penetration modeling
Process Chemistry Scale-Up
Crystalline solid with defined melting point (86–88 °C)
Recrystallization-based purification vs. chromatographic methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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